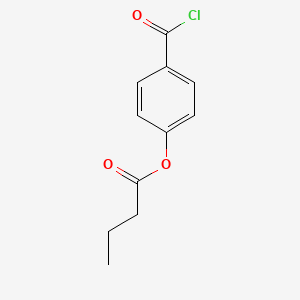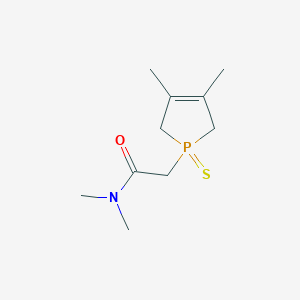
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a unique combination of sulfur, phosphorus, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The starting materials often include dimethylacetamide and specific phosphorous and sulfur-containing reagents. The reaction conditions may require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or phosphines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide: shares similarities with other phosphorothioate compounds.
Dimethylacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
Propiedades
Número CAS |
61213-82-9 |
|---|---|
Fórmula molecular |
C10H18NOPS |
Peso molecular |
231.30 g/mol |
Nombre IUPAC |
2-(3,4-dimethyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H18NOPS/c1-8-5-13(14,6-9(8)2)7-10(12)11(3)4/h5-7H2,1-4H3 |
Clave InChI |
XJAIXOHMHGCZBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CP(=S)(C1)CC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)

![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
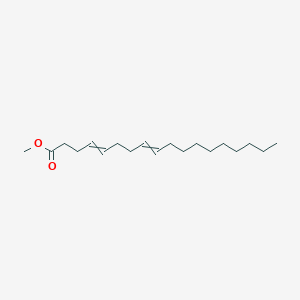
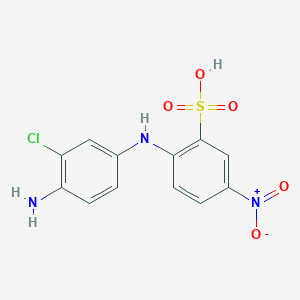

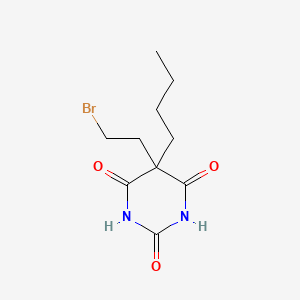
![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
